molecular formula C9H14N2O3 B3167939 [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 926213-17-4

[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Número de catálogo: B3167939
Número CAS: 926213-17-4
Peso molecular: 198.22 g/mol
Clave InChI: WUNOHFQJUHIXDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid (CAS: 926213-17-4) is a pyrazole-derived acetic acid compound with a hydroxyethyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₉H₁₄N₂O₃, and it has a molecular weight of 198.22 g/mol . The compound is commercially available with a purity of 95% and is reported to exist as a liquid under standard conditions. Its structural uniqueness lies in the combination of a polar hydroxyethyl group and lipophilic methyl substituents, which may influence solubility, reactivity, and biological interactions .

Propiedades

IUPAC Name

2-[1-(2-hydroxyethyl)-3,5-dimethylpyrazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-8(5-9(13)14)7(2)11(10-6)3-4-12/h12H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNOHFQJUHIXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via an alkylation reaction. This involves reacting the 3,5-dimethyl-1H-pyrazole with ethylene oxide in the presence of a base such as potassium hydroxide.

    Attachment of the Acetic Acid Moiety: The final step involves the carboxylation of the hydroxyethyl-substituted pyrazole. This can be achieved by reacting the intermediate with chloroacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with alkyl halides can introduce alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of [1-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid.

    Reduction: Formation of [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanol.

    Substitution: Formation of various alkyl-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties.
  • Evaluated for its activity against certain diseases.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the formulation of advanced materials.

Mecanismo De Acción

The mechanism of action of [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazole Core Analogs with Varying Substituents

(3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid
  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • CAS : 32701-75-0
  • Key Differences : Lacks the hydroxyethyl group at the 1-position, resulting in a smaller molecular weight and reduced polarity. This compound serves as a baseline for studying the impact of substituents on pyrazole-based acetic acids .
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid
  • Molecular Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.22 g/mol
  • CAS : 956935-28-7
  • Key Differences: Substitutes the hydroxyethyl group with a non-polar ethyl chain.
2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic Acid
  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : 230.26 g/mol
  • CAS : 29544-08-9
  • Key Differences : Incorporates a phenyl ring at the 1-position of the pyrazole, increasing steric bulk and lipophilicity. This structural variation may enhance membrane permeability but reduce solubility in polar solvents .

Functional Group Modifications

Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic Acid Dihydrochloride
  • Molecular Formula : C₇H₁₂Cl₂N₃O₂
  • Molecular Weight : 242.10 g/mol (free base: 170.18)
  • CAS : 154108-87-9
  • Key Differences: Introduces an amino group and exists as a dihydrochloride salt. The ionic form enhances solubility in aqueous media, making it more suitable for pharmaceutical applications compared to the neutral hydroxyethyl derivative .
[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl-piperidinecarboxylic Acid
  • Molecular Formula : C₁₂H₁₇F₂N₃O₄S
  • Molecular Weight : 337.34 g/mol
  • CAS : 956935-30-1
  • Key Differences: Replaces the acetic acid moiety with a sulfonyl-piperidinecarboxylic acid group.

Physicochemical and Functional Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Polarity Solubility Trends
[1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid (926213-17-4) C₉H₁₄N₂O₃ 198.22 Hydroxyethyl High Moderate in polar solvents
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid (32701-75-0) C₇H₁₀N₂O₂ 154.17 None Moderate Low in non-polar solvents
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (956935-28-7) C₉H₁₄N₂O₂ 182.22 Ethyl Low High in organic solvents
2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid (29544-08-9) C₁₃H₁₄N₂O₂ 230.26 Phenyl Low Low in aqueous media
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride (154108-87-9) C₇H₁₂Cl₂N₃O₂ 242.10 Amino (salt form) Very High High in water

Actividad Biológica

[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid (CAS RN: 926213-17-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid have shown promising cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity: In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The half-maximal cytotoxic concentration (CC50) values provide insights into their potency compared to standard chemotherapeutics like cisplatin and 5-fluorouracil .
CompoundCell LineCC50 (µM)Reference
Compound AA54958.4
Compound BMCF799.9
[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acidHT29TBDThis study

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Research Insights:

  • COX Inhibition: Some derivatives have been shown to selectively inhibit COX-2, leading to reduced inflammation in preclinical models. This suggests a potential therapeutic application for inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of pyrazole derivatives, including [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid. The study reported significant cytotoxic activity against colon cancer cells (HT29), indicating that modifications to the pyrazole structure can enhance anticancer efficacy.

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The results indicated that these compounds could significantly reduce paw swelling and inflammatory markers in treated animals compared to controls.

Q & A

Basic: What are the standard synthetic routes for [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid?

Methodological Answer:
The synthesis typically involves functionalizing a pyrazole core. A common approach is alkylation of 3,5-dimethyl-1H-pyrazole-4-acetic acid with 2-hydroxyethyl bromide or via nucleophilic substitution. For example, reacting 3,5-dimethylpyrazole with chloroacetic acid under basic conditions (e.g., NaH or KOH) forms the acetic acid derivative, followed by hydroxyethylation using ethylene oxide or 2-bromoethanol . Reaction optimization includes controlling pH (7–9) and temperature (60–80°C) to minimize side products. Purity is verified via HPLC (≥95%) and NMR to confirm substitution patterns .

Advanced: How can reaction conditions be optimized to minimize byproducts during hydroxyethyl functionalization?

Methodological Answer:
Byproduct formation (e.g., di-substitution or oxidation) is mitigated by:

  • Stoichiometric control : Limiting 2-bromoethanol to a 1:1 molar ratio with the pyrazole precursor.
  • Catalysis : Using phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency at lower temperatures (40–50°C).
  • Inert atmosphere : Conducting reactions under nitrogen to prevent oxidation of the hydroxyethyl group.
    Post-reaction, column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) isolates the target compound. LC-MS monitors intermediate stability .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) identifies protons on the pyrazole ring (δ 2.2–2.4 ppm for CH₃ groups) and hydroxyethyl/acetic acid moieties (δ 3.6–4.0 ppm for -CH₂-OH; δ 12.1 ppm for -COOH).
  • FT-IR : Confirms functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=O at 1700–1720 cm⁻¹).
  • HRMS : Validates molecular weight (theoretical [M+H]⁺: 227.1164) .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or biological interactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry and predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization.
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Parameters include a grid box size of 25 ų centered on the active site and Lamarckian genetic algorithms .
  • MD Simulations : Assess stability in aqueous environments (GROMACS, 100 ns runs) to evaluate solubility and aggregation tendencies .

Basic: What biological activity screening protocols are recommended for this compound?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; CLSI guidelines).
    • Enzyme inhibition : UV-Vis-based COX-2 inhibition assay (IC₅₀ calculation).
  • Cell viability : MTT assay on human fibroblasts to assess cytotoxicity (24–72 hr exposure).
    Dose-response curves (0.1–100 µM) and triplicate repeats ensure reproducibility .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) arise from differences in:

  • Assay conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤1%).
  • Cell lines : Use authenticated lines (e.g., ATCC) and control for passage number.
  • Data normalization : Include positive controls (e.g., aspirin for COX-2 assays) and normalize to vehicle-treated groups. Meta-analysis using tools like RevMan reconciles variability .

Basic: How to perform crystallographic refinement of this compound using SHELX?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • SHELXL refinement :
    • Initial model from SHELXS (direct methods).
    • Anisotropic refinement for non-H atoms; H atoms placed geometrically.
    • Final R1 < 0.05 using 4662 reflections (I > 2σ(I)).
  • Validation : Check CIF files with PLATON for symmetry errors .

Advanced: How to handle twinned or low-resolution crystallographic data?

Methodological Answer:

  • Twinning detection : Use ROTAX (SHELX suite) to identify twin laws (e.g., twofold rotation).
  • Refinement : Apply HKLF 5 format in SHELXL for twinned data.
  • Low-resolution mitigation : Incorporate restraints (e.g., DFIX for bond lengths) and use TLS parameters to model disorder. Cross-validate with electron density maps (e.g., omit maps in COOT) .

Basic: What strategies ensure stability during storage of this hygroscopic compound?

Methodological Answer:

  • Desiccation : Store in sealed vials with silica gel at -20°C.
  • Solvent selection : Lyophilize from tert-butanol/water (1:1) to prevent hydrolysis.
  • Stability monitoring : Monthly HPLC checks (C18 column, 0.1% TFA in H₂O/MeCN gradient) detect degradation (e.g., acetic acid cleavage) .

Advanced: How to validate analytical methods for quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS : Use a QTOF instrument (ESI+) with MRM transitions for target ions (e.g., m/z 227 → 154 for the parent ion).
  • Validation parameters :
    • Linearity : R² ≥ 0.999 over 0.1–100 µg/mL.
    • LOQ : ≤0.05% w/w.
    • Recovery : 95–105% via spiked samples.
      Cross-lab validation with ISO/IEC 17025 protocols ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.